molecular formula C18H22N2O5S B2913127 3-methoxy-N-(2-(N-(3-methoxybenzyl)sulfamoyl)ethyl)benzamide CAS No. 899967-31-8

3-methoxy-N-(2-(N-(3-methoxybenzyl)sulfamoyl)ethyl)benzamide

Cat. No. B2913127
CAS RN: 899967-31-8
M. Wt: 378.44
InChI Key: GSEPYZPPPMGGLN-UHFFFAOYSA-N
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Description

Benzamide derivatives are a significant class of amide compounds . They have been widely used in various fields such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of benzamide derivatives often involves reactions with amine derivatives . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using various spectroscopic methods, including IR, 1H NMR, 13C NMR .


Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be determined using various methods. For example, the refractive index, boiling point, and density can be measured .

Scientific Research Applications

Antimicrobial Properties : A study by Priya et al. (2006) synthesized and evaluated a new class of benzamide derivatives for their antimicrobial efficacy. Some compounds demonstrated significant antibacterial and antifungal activities, showcasing the potential of benzamide derivatives in developing new antimicrobial agents (Priya et al., 2006).

Sensing and Detection Applications : Saleh and Gaber (2001) used a sulpiride drug derivative, structurally similar to the compound , as an electroactive material for creating a PVC-based Zn2+-selective electrode. This application illustrates the potential of such compounds in the development of selective sensors for metal ions (Saleh & Gaber, 2001).

Enantioselective Synthesis : Calvez et al. (1998) reported the enantioselective synthesis of piperidines from a related N-methoxy-N-methylamide, highlighting the importance of such compounds in stereochemical synthesis applications, which are crucial in drug development (Calvez, Chiaroni, & Langlois, 1998).

Carbonic Anhydrase Inhibition : Supuran et al. (2013) synthesized aromatic sulfonamide inhibitors for carbonic anhydrases, demonstrating the utility of sulfonamide derivatives in inhibiting enzymes that are therapeutic targets for various diseases (Supuran, Maresca, Gregáň, & Remko, 2013).

Drug Transformation Studies : Arita et al. (1970) studied the transformation of metoclopramide in rabbits, indicating the relevance of benzamide derivatives in understanding drug metabolism and pharmacokinetics, which is crucial for drug design and development (Arita et al., 1970).

Safety And Hazards

The safety and hazards associated with benzamide derivatives would depend on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The future directions in the research and application of benzamide derivatives could involve the synthesis of new compounds with improved properties, the exploration of new reactions, and the development of new applications in various fields .

properties

IUPAC Name

3-methoxy-N-[2-[(3-methoxyphenyl)methylsulfamoyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-24-16-7-3-5-14(11-16)13-20-26(22,23)10-9-19-18(21)15-6-4-8-17(12-15)25-2/h3-8,11-12,20H,9-10,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEPYZPPPMGGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-(N-(3-methoxybenzyl)sulfamoyl)ethyl)benzamide

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